2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a tetrazole ring, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized by reacting phenyl isothiocyanate with sodium azide to form 1-phenyl-1H-tetrazole-5-thiol . This intermediate is then reacted with an appropriate alkylating agent to introduce the sulfanyl group.
The piperazine and pyridine rings are introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions. The final step usually involves the condensation of the tetrazole derivative with the piperazine-pyridine moiety under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the piperazine or pyridine rings.
Scientific Research Applications
2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and antiviral properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The piperazine and pyridine rings can enhance binding affinity and selectivity towards specific biological targets, such as neurotransmitter receptors or ion channels .
Comparison with Similar Compounds
Similar Compounds
1-Biphenyl-4-yl-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-ethanone: This compound shares the tetrazole and sulfanyl groups but differs in the presence of a biphenyl moiety instead of the piperazine-pyridine structure.
2-[(1-phenyl-1H-tetrazol-5-yl)thio]-o-(tetradecyloxy)-2-(1H-1,2,4-triazol-1-yl)acetophenone: This compound features a triazole ring and a tetradecyloxy group, offering different chemical and biological properties.
Uniqueness
The uniqueness of 2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone lies in its combination of the tetrazole, piperazine, and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19N7OS |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C18H19N7OS/c26-17(24-12-10-23(11-13-24)16-8-4-5-9-19-16)14-27-18-20-21-22-25(18)15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI Key |
BFQGUKQXBIQNON-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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